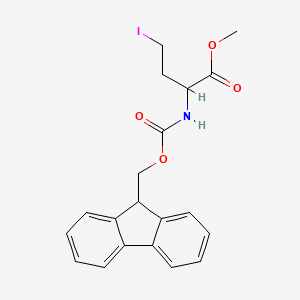

(S)-N-Fmoc-gamma-iodo-abu-ome

CAS No.:

Cat. No.: VC16539523

Molecular Formula: C20H20INO4

Molecular Weight: 465.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20INO4 |

|---|---|

| Molecular Weight | 465.3 g/mol |

| IUPAC Name | methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoate |

| Standard InChI | InChI=1S/C20H20INO4/c1-25-19(23)18(10-11-21)22-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24) |

| Standard InChI Key | RAPINIFWJKOFMR-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CCI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(S)-N-Fmoc-gamma-iodo-abu-ome consists of a gamma-aminobutyric acid (GABA) backbone modified at three positions:

-

N-terminal Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the α-amino group during solid-phase peptide synthesis (SPPS) .

-

Gamma-iodination: An iodine atom substitutes a hydrogen at the gamma carbon (C3) of the GABA chain, introducing steric bulk and potential sites for cross-coupling reactions .

-

C-terminal methyl ester: The carboxyl group is esterified to enhance solubility in organic solvents and prevent undesired side reactions during peptide elongation .

The stereochemistry at the gamma carbon is explicitly (S)-configured, distinguishing it from the (R)-enantiomer described in related literature .

Table 1: Key Structural Data

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential modifications to gamma-aminobutyric acid (GABA):

Step 1: Iodination of GABA

Gamma-iodination is achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. This step introduces the iodine atom at the gamma position with high regioselectivity .

Step 2: Methyl Ester Formation

The carboxyl group is esterified using thionyl chloride (SOCl<sub>2</sub>) and methanol, yielding the methyl ester derivative. This reaction proceeds quantitatively under anhydrous conditions .

Step 3: Fmoc Protection

The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as sodium bicarbonate. This step ensures compatibility with SPPS protocols .

Step 4: Chiral Resolution

For enantiomerically pure (S)-isomer production, chiral chromatography or enzymatic resolution is employed. The (R)-enantiomer, as documented in source , requires distinct separation techniques.

Table 2: Typical Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Iodination | NIS, CH<sub>3</sub>CN | 0–25°C | 75–85% |

| Esterification | SOCl<sub>2</sub>, CH<sub>3</sub>OH | 60°C | >95% |

| Fmoc protection | Fmoc-Cl, NaHCO<sub>3</sub> | 0°C | 80–90% |

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting point: 165–175°C (similar to Fmoc-γ-Abu-OH , adjusted for iodine’s mass).

-

Solubility: Freely soluble in DMF, DCM, and THF; sparingly soluble in water (<0.1 mg/mL) .

-

Stability: Sensitive to UV light (due to iodine) and basic conditions (Fmoc cleavage). Recommended storage at 2–8°C under inert gas .

Spectroscopic Data

-

IR (KBr): 1745 cm<sup>−1</sup> (ester C=O), 1690 cm<sup>−1</sup> (Fmoc carbamate), 540 cm<sup>−1</sup> (C-I stretch) .

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.75 (d, Fmoc ArH), 4.40 (m, CH-I), 3.65 (s, OCH<sub>3</sub>), 1.90–2.20 (m, CH<sub>2</sub> backbone) .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound is integrated into peptides using standard Fmoc-SPPS protocols. Its iodine atom enables post-synthetic modifications, such as Suzuki-Miyaura couplings, to introduce bioconjugates or fluorescent tags .

Medicinal Chemistry

In patent US10543255B2 , analogous iodinated amino acids are utilized in vasoactive intestinal peptide (VIP) analogs for treating metabolic disorders. The iodine’s steric effects enhance receptor binding selectivity, particularly for PAC1 and VPAC2 targets.

Case Study: VPAC2 Agonist Design

A VPAC2 agonist (LBT-V218, SEQ ID NO: 18) incorporating a gamma-iodinated residue demonstrated 3-fold higher stability in serum compared to non-halogenated analogs . This underscores the role of halogenation in improving pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume